1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
Overview
Description
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted at the 4,4’-positions with two 2,2-bis(4-methylphenyl)ethenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that its targets could be related to light-emitting or light-absorbing molecules.
Mode of Action
It’s known that similar compounds interact with their targets through electronic transitions, which can result in the emission or absorption of light . This property is often utilized in the design of optoelectronic devices.
Biochemical Pathways
The compound doesn’t seem to be involved in any traditional biochemical pathways, as it’s primarily used in materials science rather than biochemistry . The synthesis of such compounds can involve organic reactions like the sonogashira coupling .
Pharmacokinetics
As a material used in the fabrication of optoelectronic devices, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its properties such as solubility, stability, and reactivity are more relevant .
Result of Action
The result of the compound’s action is typically the generation of light or the modulation of electrical signals . This is why it’s used in the fabrication of optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The resulting biphenyl intermediate is then subjected to further reactions to introduce the 2,2-bis(4-methylphenyl)ethenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced biphenyl derivatives. Substitution reactions can introduce a variety of functional groups onto the biphenyl core.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of molecular interactions and reaction mechanisms.
Biology: In biological research, the compound can be used as a fluorescent probe due to its luminescent properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound’s structural features make it a candidate for drug development and medicinal chemistry research. It is investigated for its potential therapeutic properties and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): This compound is widely used as a host material in OLEDs and shares a similar biphenyl core structure.
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl (BTPE): Known for its aggregation-induced emission properties, similar to 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]-.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another biphenyl derivative with different substituents, used in organic synthesis.
Uniqueness
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct luminescent properties and makes it valuable in the development of advanced materials and devices
Properties
IUPAC Name |
1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJTZJDRBBJYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573207 | |
Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135804-06-7 | |
Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.